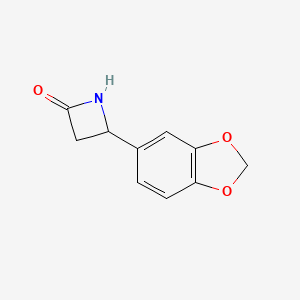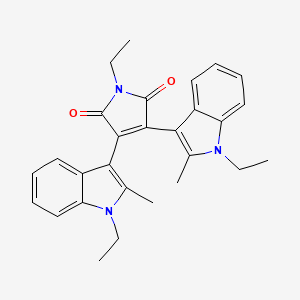![molecular formula C8H20ClNO3 B14207695 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride CAS No. 830327-52-1](/img/structure/B14207695.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride is a chemical compound with the empirical formula C8H19NO3. It is also known by the synonym 3,6,9-Trioxaundecylamine, N-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]amine . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine can be synthesized through a series of chemical reactions involving ethylene oxide and ethanolamine. The process typically involves the reaction of ethylene oxide with ethanolamine to form the desired product .
Industrial Production Methods
Industrial production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with N,N-dimethylacetamide dimethyl acetal to form acetamidine derivatives.
Substitution Reactions: It can be used as a reactant to synthesize 2-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]-4-nitroisoindoline-1,3-dione.
Common Reagents and Conditions
Common reagents used in reactions with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include N,N-dimethylacetamide dimethyl acetal and various nitro compounds. The reactions typically occur under mild to moderate conditions, often requiring heating and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include acetamidine derivatives and nitroisoindoline compounds .
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanamine: This compound has a similar structure but lacks one ethoxyethoxy group.
2-(2-Methoxyethoxy)ethanamine: This compound has a methoxy group instead of an ethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to its similar compounds. Its ability to form specific intermediates and products makes it valuable in various chemical syntheses and applications .
Properties
CAS No. |
830327-52-1 |
|---|---|
Molecular Formula |
C8H20ClNO3 |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NO3.ClH/c1-2-10-5-6-12-8-7-11-4-3-9;/h2-9H2,1H3;1H |
InChI Key |
FONUOTHIGKLDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)



![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
